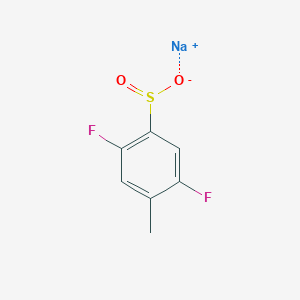

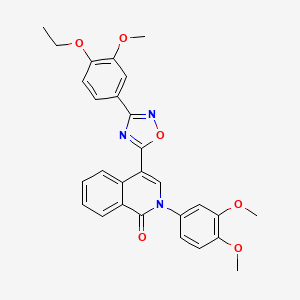

![molecular formula C20H24N2O4S2 B2541308 N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环辛-8-基)-5-乙基噻吩-2-磺酰胺 CAS No. 921991-72-2](/img/structure/B2541308.png)

N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环辛-8-基)-5-乙基噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known as sulfonamides. Sulfonamides are a group of compounds widely studied for their potential therapeutic applications, including antimicrobial and anticancer activities. They often feature a sulfonamide group (-SO2NH2) and can be modified to enhance their biological activity and specificity .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of the sulfonamide moiety through the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, various synthetic routes have been employed to create sulfonamide derivatives with different biological activities. For instance, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized using elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy . Similarly, other sulfonamide derivatives were synthesized through decyclization reactions and confirmed by elemental analysis and spectral measurements . These methods could potentially be applied to the synthesis of the compound , although specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different functional groups and moieties, such as the 3,4-dimethoxyphenyl group, can significantly influence the binding affinity and inhibitory activity of these compounds against various biological targets . The compound of interest likely contains a tetrahydrobenzo[b][1,4]oxazepine ring system, which could be important for its biological activity. However, without specific spectral data or molecular modeling, the precise analysis of its molecular structure cannot be determined from the provided data.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the primary sulfonamide group has been shown to facilitate ring-forming cascade reactions, leading to the formation of polycyclic [1,4]oxazepine-based compounds . These reactions are often sensitive to the presence of electrophilic and NH-acidic functionalities, which can influence the course of the reaction and the final product. The compound may also undergo similar reactions, contributing to its potential as a carbonic anhydrase inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drugs. The presence of different substituents can affect these properties and, consequently, the compound's biological activity. For example, the introduction of a 3,4-dimethoxyphenyl moiety has been associated with good cytotoxic activity against various cancer cell lines . The specific physical and chemical properties of "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide" would need to be determined experimentally, as they are not detailed in the provided data.

科学研究应用

新颖的合成和药物杂质

一项研究重点关注质子泵抑制剂的新型合成方法,强调各种药物杂质的开发。奥美拉唑是一种具有独特化学结构的密切相关化合物,用于研究胃ATP酶的抑制。该研究强调了涉及砜N-氧化物形成的合成过程,展示了理解药物杂质在药物开发中的重要性。这一见解可以指导对复杂磺酰胺的合成和潜在杂质的研究,包括N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环辛-8-基)-5-乙基噻吩-2-磺酰胺,以提高药物的安全性和有效性(Saini et al., 2019)。

药物化学中的磺酰胺

磺酰胺在药物化学中具有突出作用,因为它们包含在多种临床用药中。它们的应用已扩展到传统的抗菌用途之外,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药物。对2008年至2012年磺酰胺专利的回顾展示了该领域的持续创新,特别是在开发具有磺酰胺部分的新型药物以靶向特定疾病方面。这一背景为探索复杂磺酰胺在各个医学领域的治疗潜力提供了背景,例如上述磺酰胺(Carta et al., 2012)。

磺酰胺类抗生素和环境影响

磺酰胺类药物因在医疗保健和兽医领域的广泛使用,而具有需要仔细审查的环境足迹。它们在生物圈中的存在主要源于农业活动,对微生物种群和人类健康构成潜在风险。了解磺酰胺的环境影响和耐药机制可以为更安全的药物实践和开发具有最小生态足迹的新化合物提供依据。这一研究领域也可能与评估合成和使用复杂磺酰胺的环境影响有关(Baran et al., 2011)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-5-11-22-16-9-7-14(12-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h5,7-10,12,21H,1,6,11,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJHXUQLPEKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)

![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)

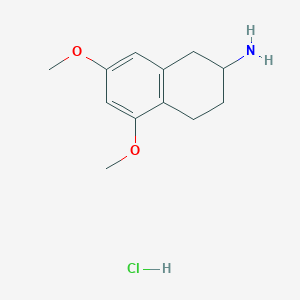

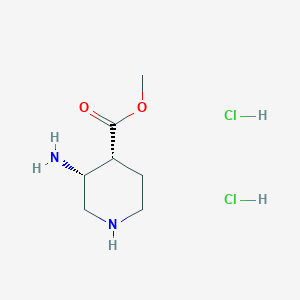

amine hydrochloride](/img/structure/B2541238.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)

![Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2541241.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2541244.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2541247.png)